An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pentanol
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-pentanol is a chiral secondary alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl group and a hydroxyl-bearing stereocenter, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-2-pentanol, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Properties
The physical and chemical properties of 1-Phenyl-2-pentanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| CAS Number | 705-73-7 | [2] |
| IUPAC Name | 1-phenylpentan-2-ol | [1] |
| Appearance | Colorless clear oily liquid | [3] |
| Odor | Mild, green, sweet, earthy | [1][3] |
| Boiling Point | 247 °C at 760 mmHg | [1][3] |
| 75 °C at 0.5 mmHg | [3] | |
| Density | 0.957 - 0.964 g/cm³ at 25 °C | [3][4] |
| Refractive Index | 1.508 - 1.513 at 20 °C | [3] |
| Solubility | Very slightly soluble in water (620.1 mg/L at 25 °C, est.). Soluble in alcohol. | [3] |
| logP (o/w) | 2.877 (estimated) | [3] |
| Flash Point | 105 °C (221 °F) | [3] |
Experimental Protocols
The synthesis of 1-Phenyl-2-pentanol is most commonly achieved through two primary methods: the Grignard reaction and the asymmetric reduction of a precursor ketone.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with propanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.
-
Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is stirred for an additional hour at room temperature after the addition is complete.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 1-Phenyl-2-pentanol.
Synthesis via Asymmetric Reduction of 1-Phenyl-2-pentanone
This method is employed for the stereoselective synthesis of a specific enantiomer of 1-Phenyl-2-pentanol.
Materials:
-
1-Phenyl-2-pentanone
-
Chiral reducing agent (e.g., a chiral borane (B79455) reagent or a catalytic system such as a ruthenium-chiral ligand complex)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Appropriate buffer or quenching solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of 1-phenyl-2-pentanone in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The chiral reducing agent or catalyst system is introduced to the solution at a controlled temperature (often sub-ambient). The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., water, dilute acid, or a buffer). The product is extracted into an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The enantiomerically enriched 1-Phenyl-2-pentanol is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 1-Phenyl-2-pentanol via Grignard reaction.
Caption: General workflow for the asymmetric synthesis of 1-Phenyl-2-pentanol.
Spectroscopic Data Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-Phenyl-2-pentanol.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Phenyl-2-pentanol would be expected to show the following characteristic signals:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methine Proton (-CH-OH): A multiplet around δ 3.7-3.9 ppm, coupled to the adjacent methylene (B1212753) protons.
-
Methylene Protons (-CH₂-Ph): Two diastereotopic protons appearing as a multiplet around δ 2.6-2.8 ppm.
-
Methylene Protons (-CH₂-CH₃): A multiplet around δ 1.3-1.6 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.
-
Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework:
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Carbon bearing the hydroxyl group (-CH-OH): A signal around δ 73-75 ppm.
-
Methylene Carbon adjacent to the phenyl group (-CH₂-Ph): A signal around δ 40-42 ppm.
-
Other Aliphatic Carbons: Signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 1-Phenyl-2-pentanol would show a molecular ion peak (M⁺) at m/z = 164. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The base peak is often due to the stable benzylic cation or related fragments.
Safety and Handling
1-Phenyl-2-pentanol should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
